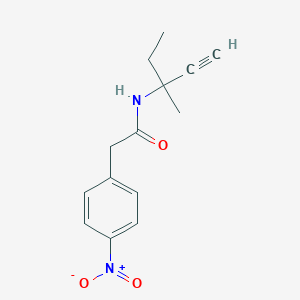![molecular formula C22H19ClN2O3 B6102567 N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B6102567.png)
N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide, commonly known as CPADH, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. CPADH belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of CPADH is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
CPADH has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPADH has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
CPADH has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity, making it a safe compound to work with. However, CPADH has some limitations, including poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CPADH. One area of interest is the development of new drugs based on CPADH for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of CPADH, which could lead to the development of more effective drugs. Finally, further research is needed to explore the potential use of CPADH in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CPADH can be achieved through a multi-step process involving the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. This intermediate is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine, which is subsequently reacted with 2,2-diphenylacetyl chloride to form CPADH.
Applications De Recherche Scientifique
CPADH has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis. CPADH has also shown promising anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-18-11-13-19(14-12-18)28-15-20(26)24-25-22(27)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOMAQBWWCTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)
![1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)
![2-{4-amino-6-[2-(4-bromophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)
![2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6102538.png)

![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![1,3-thiazolidine-2,4-dione 2-({2-[(4-chlorophenyl)sulfonyl]-1-methylethylidene}hydrazone)](/img/structure/B6102560.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)


![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6102596.png)